molecular formula C7H5ClF3NO B3030925 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline CAS No. 106969-11-3

4-Chloro-5-(difluoromethoxy)-2-fluoroaniline

Cat. No.: B3030925
CAS No.: 106969-11-3
M. Wt: 211.57 g/mol
InChI Key: PTHNSFLXVRTKDL-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethoxy)-2-fluoroaniline (CAS 106969-11-3) is a fluorinated aniline derivative of high interest in advanced chemical and pharmaceutical research. With a molecular formula of C7H5ClF3NO and a molecular weight of 211.57 g/mol, this compound serves as a versatile and valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity . The structure, featuring a difluoromethoxy group (-OCF2H) along with chloro and fluoro substituents on the aniline ring, is engineered to influence the molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics are crucial in medicinal chemistry for the design and development of new active compounds. Aniline derivatives, particularly those with trifluoromethyl and halogen substituents, have recently demonstrated significant antimicrobial and antibiofilm properties against challenging pathogens like Vibrio species, which are a major concern in foodborne illnesses and aquaculture . For instance, related compounds such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) have shown potent activity against planktonic cells and biofilm formation, highlighting the potential research applications of this chemical class in developing new anti-biofilm agents and virulence factor inhibitors . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical as a key intermediate in developing novel antimicrobials, agrochemicals, and functional materials.

Properties

IUPAC Name

4-chloro-5-(difluoromethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-1-4(9)5(12)2-6(3)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHNSFLXVRTKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147843
Record name 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106969-11-3
Record name 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106969113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloro-2-fluoroaniline to introduce a nitro group, followed by reduction to form the corresponding amine. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(difluoromethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The chloro, fluoro, and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Anti-inflammatory Agents
The compound has been identified as a potential lead in the development of pharmaceuticals targeting vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2). These receptors are crucial in tumor angiogenesis, and inhibitors targeting them can suppress tumor growth. Research indicates that derivatives of 4-chloro-5-(difluoromethoxy)-2-fluoroaniline exhibit promising activity against cancer cell lines, making them candidates for further development as anticancer drugs .

Synthesis of Bioactive Molecules
Fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated analogs. The introduction of fluorine can enhance lipophilicity, bioavailability, and metabolic stability. For instance, difluoromethylation strategies have been developed to incorporate CF₂H groups into biologically relevant molecules, which can modify their biological activity significantly .

Agrochemicals

Pesticides and Herbicides
Fluorinated compounds are increasingly used in the formulation of agrochemicals due to their enhanced biological activity. The presence of fluorine can improve the efficacy of herbicides and insecticides by altering their interaction with biological targets. This compound can be utilized as a building block in the synthesis of novel agrochemical agents that demonstrate improved potency against weeds and pests .

Case Study: Fluorinated Herbicides
Research has shown that fluorinated herbicides often have improved selectivity and reduced phytotoxicity compared to traditional compounds. The modification of existing herbicide structures with fluorinated moieties leads to products that are more effective at lower application rates, thus minimizing environmental impact while maximizing agricultural productivity .

Material Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Fluorinated polymers are known for their low surface energy and hydrophobic properties, making them suitable for applications in coatings, adhesives, and sealants.

Development of Functional Materials
The unique electronic properties imparted by the fluorine atoms allow for the design of materials with specific optical or electronic characteristics. This is particularly relevant in the development of organic semiconductors and photovoltaic devices where charge transport properties are critical .

Synthesis Techniques

The synthesis of this compound involves several key steps that emphasize its versatility as a synthetic intermediate:

Step Reaction Type Conditions Yield
1Selective FluorinationUse of hydrogen fluoride on trichloromethoxybenzeneUp to 74%
2NitrationNitration using sulfuric acidVariable
3HydrogenationCatalytic hydrogenation to reduce nitro groupUp to 64%

This synthetic pathway highlights the compound's accessibility and the feasibility of scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and difluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Fluorinated anilines are critical intermediates in organic synthesis. The table below compares 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline with structurally related compounds:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Physical State Key Applications/Studies References
This compound 106969-11-3 C₇H₅ClF₃NO 211.57 Cl (4), OCF₂H (5), F (2) Not reported Pharmaceutical intermediate
2-Chloro-4-fluoroaniline hydrochloride Not provided C₆H₅Cl₂FN 196.02 Cl (2), F (4), –NH₂·HCl Green solid Precursor for heterocyclic synthesis
4-Chloro-2-fluoro-5-nitroaniline 3D-FC64320 C₆H₄ClFN₂O₂ 205.56 Cl (4), F (2), NO₂ (5) Not reported Synthesis of nitroaromatic compounds
5-Nitro-2-fluoroaniline 364-71-6 C₆H₅FN₂O₂ 156.11 F (2), NO₂ (5) Not reported Spectroscopic and docking studies
4-(Difluoromethoxy)-2-fluoroaniline 1003865-65-3 C₇H₆F₃NO 195.12 OCF₂H (4), F (2) Not reported Intermediate for agrochemicals
2-(3,4-Dichlorophenyl)-4-fluoroaniline Not provided C₁₂H₈Cl₂FN 264.10 Cl (3,4), F (4), biphenyl backbone Not reported Ligand in coordination chemistry

Key Differences in Properties and Reactivity

Electronic Effects: The difluoromethoxy group (–OCF₂H) in the target compound is more electron-withdrawing than a methoxy (–OCH₃) group, altering reaction kinetics in nucleophilic substitutions. In contrast, the nitro group (–NO₂) in 4-Chloro-2-fluoro-5-nitroaniline enhances electrophilic aromatic substitution reactivity . Substituent positions significantly impact molecular interactions. For example, 5-nitro-2-fluoroaniline exhibits stronger hydrogen-bonding affinity in docking studies compared to its isomer 2-nitro-5-fluoroaniline .

Steric and Solubility Considerations: The biphenyl backbone in 2-(3,4-Dichlorophenyl)-4-fluoroaniline introduces steric hindrance, reducing solubility in polar solvents compared to monosubstituted analogs . The chloro group at the 4-position in the target compound increases lipophilicity, making it more suitable for lipid-mediated drug delivery compared to non-chlorinated derivatives like 4-(Difluoromethoxy)-2-fluoroaniline .

Synthetic Yields and Methods :

  • 2-Chloro-4-fluoroaniline hydrochloride is synthesized via acid hydrolysis with a moderate yield (38.5%) , whereas nitro-substituted analogs (e.g., 4-Chloro-2-fluoro-5-nitroaniline) often require nitration steps under controlled conditions .

Research Findings

  • A 2023 study compared fluoroaniline isomers (5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) using spectroscopy and molecular docking. Results showed that substituent position affects dipole moments, solubility, and binding affinities to biological targets .
  • The difluoromethoxy group in this compound may enhance metabolic stability compared to methoxy analogs, as seen in related fluorinated pharmaceuticals .

Biological Activity

4-Chloro-5-(difluoromethoxy)-2-fluoroaniline is an organic compound belonging to the aniline class, characterized by its unique combination of functional groups, including a chloro group, a difluoromethoxy group, and a fluoro group. This structural complexity suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and related fields.

The synthesis of this compound typically involves multiple steps, utilizing various reagents and conditions to optimize yield and purity. The compound's chemical structure can be represented as follows:

C7H5ClF2NO\text{C}_7\text{H}_5\text{ClF}_2\text{N}\text{O}

This compound serves as an intermediate in the synthesis of more complex organic molecules and has been studied for its interaction with various biological targets, influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group enhances its chemical reactivity, potentially increasing its binding affinity to various enzymes and receptors involved in disease processes. This interaction can lead to inhibition or activation of critical biological pathways.

Pharmacological Studies

Recent studies have focused on the compound's potential therapeutic effects. For instance, structure-activity relationship (SAR) analyses indicate that modifications in the substituents can significantly impact the compound's potency against specific targets. In vitro assays have demonstrated that certain derivatives exhibit high cellular activity, with IC50 values indicating their effectiveness in inhibiting target enzymes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

Compound NameUnique FeaturesComparison with this compound
4-Chloro-2-fluoroanilineLacks the difluoromethoxy groupLess functionalized; potentially different reactivity
4-Chloro-5-(trifluoromethoxy)-2-fluoroanilineContains a trifluoromethoxy groupAltered chemical properties due to different fluorinated group
4-Chloro-5-(methoxy)-2-fluoroanilineContains a methoxy groupAffects reactivity and applications compared to difluoromethoxy

The unique difluoromethoxy group in this compound plays a crucial role in enhancing its utility compared to its analogs.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that this compound exhibits potent inhibitory effects on specific protein targets involved in cancer progression. For example, it was found to inhibit SMYD2, a protein methyltransferase implicated in various cancers, with significant selectivity compared to other targets .
  • Pharmacokinetic Evaluation : Animal studies have assessed the pharmacokinetic properties of the compound. Following administration, it demonstrated moderate stability and bioavailability, suggesting potential for further development as a therapeutic agent .
  • Toxicological Assessments : Preliminary toxicological assessments indicate that while some derivatives exhibit promising biological activity, their safety profiles must be thoroughly evaluated before clinical application. Research continues into understanding the compound's metabolism and potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline, and how do structural isomers affect interpretation?

  • Methodological Answer : Use a combination of 19F-NMR and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. Fluorine’s strong NMR signal allows tracking of substituent positions (e.g., difluoromethoxy vs. fluoro groups). For isomer differentiation, employ ion mobility spectrometry (IMS) at high electric fields (≥60 Td) to separate protonated isomers, as baseline separation is achievable for para-substituted analogs . Cross-validate with computational modeling (e.g., molecular docking) to correlate spectroscopic data with steric/electronic effects .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

  • Methodological Answer : Optimize reaction conditions using stepwise halogenation and protected amine intermediates . For example, introduce the difluoromethoxy group early to avoid competing substitution at the aniline position. Monitor reaction progress via HPLC-MS with a C18 column (methanol/water gradient) to detect intermediates like 4-chloro-2-fluoroaniline derivatives. Reduce chlorination side reactions by controlling stoichiometry (e.g., Cl₂ gas flow rate) and temperature (<10°C) .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer : Follow OSHA-accepted guidelines for aromatic amines:

  • Use glove boxes or fume hoods with HEPA filters to prevent inhalation.
  • Store in amber glass under nitrogen to inhibit oxidative degradation.
  • Neutralize waste with 1M HCl before disposal, as protonation reduces reactivity. Refer to safety data sheets (SDS) for analogs like 5-amino-2-chloro-4-fluorophenol to infer toxicity profiles .

Advanced Research Questions

Q. How does the difluoromethoxy group influence metabolic pathways compared to non-fluorinated analogs?

  • Methodological Answer : Conduct in vitro hepatocyte assays to track phase I/II metabolism. For phase I, use rat liver microsomes to identify hydroxylation sites (e.g., para vs. ortho positions). For phase II, employ sulfate-limited Krebs Ringer buffer to study competing sulfation/glucuronidation. Fluorine’s electronegativity slows N-acetylation; quantify metabolites via 19F-NMR (detection limit: 1 µM) . Compare with 2-fluoroaniline data to isolate difluoromethoxy effects .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. The chloro group (C4) shows high electrophilicity, while the difluoromethoxy group (C5) acts as a weak electron-withdrawing substituent. Validate predictions with Sonogashira coupling experiments using Pd(PPh₃)₄/CuI catalysts. Monitor regioselectivity via GC-MS .

Q. How do structural isomers (e.g., 3-fluoro vs. 4-fluoro derivatives) affect biological activity?

  • Methodological Answer : Synthesize isomer libraries via directed ortho-metalation and compare bioactivity in enzyme inhibition assays (e.g., cytochrome P450). For example, para-substituted isomers (4-fluoro) exhibit higher metabolic stability due to reduced steric hindrance. Use HiKE-IMS to confirm isomer purity (>95%) before testing .

Q. What experimental controls resolve contradictions in reported solubility data?

  • Methodological Answer : Standardize solubility testing in DMSO/PBS mixtures (1:4 v/v) to mimic physiological conditions. For hydrophobic analogs, use dynamic light scattering (DLS) to detect micelle formation. Reconcile discrepancies by cross-referencing with structurally similar compounds like 4-(difluoromethoxy)-3-fluoroaniline, which shows pH-dependent solubility shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline

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